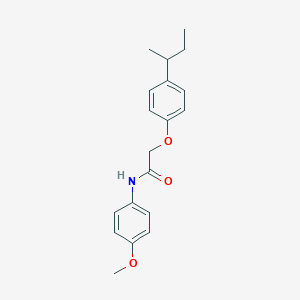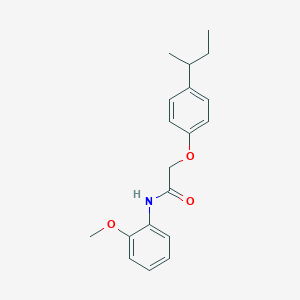
N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-methoxy-3-methyl-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-methoxy-3-methyl-benzamide, commonly known as CMH-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CMH-1 is a selective inhibitor of the proteasome, a complex cellular machinery responsible for the degradation of intracellular proteins.
Wirkmechanismus
CMH-1 exerts its biological effects by selectively inhibiting the chymotrypsin-like activity of the proteasome, one of the three proteolytic activities of the proteasome. By inhibiting the proteasome, CMH-1 prevents the degradation of intracellular proteins, leading to the accumulation of misfolded or damaged proteins and ultimately inducing apoptosis or cell death.
Biochemical and Physiological Effects:
CMH-1 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, CMH-1 induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic pathway. In neurodegenerative disorders, CMH-1 reduces the accumulation of misfolded proteins and protects neurons from oxidative stress and inflammation. In autoimmune diseases, CMH-1 suppresses the activation of immune cells and reduces the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CMH-1 is its high selectivity for the chymotrypsin-like activity of the proteasome, which minimizes off-target effects and toxicity. CMH-1 is also relatively easy to synthesize and purify, making it a cost-effective tool for laboratory experiments. However, CMH-1 has some limitations, including its low solubility in aqueous solutions and its potential to induce cytotoxicity at high concentrations.
Zukünftige Richtungen
The potential therapeutic applications of CMH-1 are vast, and there is still much to be explored in terms of its mechanism of action and clinical efficacy. Some future directions for CMH-1 research include:
- Investigating the effects of CMH-1 in combination with other chemotherapeutic agents or targeted therapies in cancer treatment
- Exploring the potential of CMH-1 in treating neurodegenerative disorders, such as Parkinson's and Alzheimer's disease
- Investigating the role of CMH-1 in regulating immune cell function and its potential as a therapeutic target for autoimmune diseases
- Developing more potent and selective proteasome inhibitors based on the structure of CMH-1
- Investigating the potential of CMH-1 as a tool for studying the role of the proteasome in cellular processes and disease pathogenesis.
In conclusion, CMH-1 is a small molecule inhibitor with significant potential for therapeutic applications in various diseases. Its selective inhibition of the proteasome and its wide range of biochemical and physiological effects make it a valuable tool for laboratory experiments and a promising candidate for clinical development.
Synthesemethoden
The synthesis of CMH-1 involves a series of chemical reactions, starting with the condensation of 3-chloro-4-morpholin-4-yl-phenylamine and 2-methoxy-3-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to a series of purification steps, including crystallization and chromatography, to obtain the final product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
CMH-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. In cancer, CMH-1 has been shown to induce apoptosis in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. In neurodegenerative disorders, CMH-1 has been shown to reduce the accumulation of misfolded proteins, such as alpha-synuclein and tau, by inhibiting the proteasome-mediated degradation of these proteins. In autoimmune diseases, CMH-1 has been shown to suppress the activation of immune cells by inhibiting the proteasome-mediated degradation of key signaling proteins.
Eigenschaften
Molekularformel |
C19H21ClN2O3 |
|---|---|
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-13-4-3-5-15(18(13)24-2)19(23)21-14-6-7-17(16(20)12-14)22-8-10-25-11-9-22/h3-7,12H,8-11H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
RWPZHOVOCHFJTH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(butan-2-yl)phenoxy]-N-(2-cyanophenyl)acetamide](/img/structure/B251494.png)
![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)




![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)



![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251512.png)


